N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine group and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(piperidin-1-yl)pyrimidine.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using reagents like ethylenediamine.
Coupling with Cinnamamide: The final step involves coupling the aminoethyl-substituted pyrimidine with cinnamamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be explored as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating its effects on cellular pathways and its potential as a bioactive molecule.
Material Science: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine and pyrimidine moieties could play a role in binding to these targets, while the cinnamamide group might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): This compound shares the piperidine-pyrimidine core but lacks the cinnamamide moiety.
2-Aminopyrimidine Derivatives: These compounds have similar pyrimidine structures and have been studied for their biological activities.
Uniqueness
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide is unique due to the combination of its pyrimidine, piperidine, and cinnamamide groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-17-16-19(26-14-6-3-7-15-26)25-21(24-17)23-13-12-22-20(27)11-10-18-8-4-2-5-9-18/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,22,27)(H,23,24,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZMOMSEDBXJFB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.